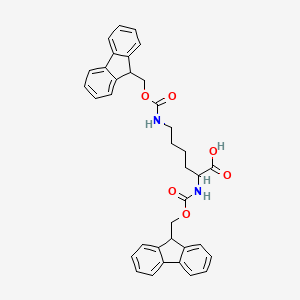

FMOC-D-LYS(FMOC)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of FMOC-D-LYS(FMOC)-OH typically involves the protection of amino groups using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method involves the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate . The reaction conditions usually include an organic solvent like dimethylformamide (DMF) and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields .

Análisis De Reacciones Químicas

FMOC-D-LYS(FMOC)-OH undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed using piperidine, leading to the formation of the free amine.

Coupling Reactions: It can react with other amino acids or peptides in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form peptide bonds.

Hydrolysis: The ester bond in the Fmoc group can be hydrolyzed under acidic or basic conditions.

Aplicaciones Científicas De Investigación

Key Applications

-

Peptide Synthesis

- FMOC-D-LYS(FMOC)-OH is a crucial building block in solid-phase peptide synthesis (SPPS). Its FMOC group protects the amino terminus, allowing for the sequential addition of amino acids to form complex peptide chains.

- Case Study: In a study involving the synthesis of human α-calcitonin gene-related peptide, this compound was utilized to incorporate specific residues, demonstrating its utility in peptide labeling and fluorescence studies .

-

Drug Development

- The compound's unique properties enable the creation of targeted drug delivery systems. It facilitates the development of pharmaceuticals that can selectively interact with specific biological targets, enhancing therapeutic efficacy while minimizing side effects.

- Research Insight: Studies have shown that modifications of this compound can lead to more effective cancer therapies by improving the specificity of drug action .

-

Bioconjugation

- This compound is employed in bioconjugation processes, where it links biomolecules to enhance their stability and efficacy. This is particularly valuable in developing therapeutic proteins and vaccines.

- Application Example: The compound has been used to create conjugates that improve the delivery and effectiveness of therapeutic agents in clinical settings .

-

Diagnostic Applications

- The compound is also explored in diagnostic tools for detecting specific biomolecules in clinical environments. Its ability to form stable conjugates with biomolecules aids in developing sensitive detection methods.

- Study Reference: Diagnostic applications utilizing this compound have shown promise in identifying biomarkers associated with various diseases .

Data Table: Summary of Applications

Mecanismo De Acción

The primary mechanism of action of FMOC-D-LYS(FMOC)-OH involves its role as a protective group in peptide synthesis . The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups . The Fmoc group can be removed under mild basic conditions, revealing the free amine for further reactions .

Comparación Con Compuestos Similares

FMOC-D-LYS(FMOC)-OH is similar to other Fmoc-protected amino acids, such as:

Fmoc-Lysine: Used for the synthesis of peptides containing lysine residues.

Fmoc-Glutamic Acid: Used for the synthesis of peptides containing glutamic acid residues.

Fmoc-Alanine: Used for the synthesis of peptides containing alanine residues.

The uniqueness of this compound lies in its specific structure, which allows for the synthesis of peptides with specific sequences and properties .

Actividad Biológica

FMOC-D-LYS(FMOC)-OH, a derivative of lysine, is an amino acid commonly used in peptide synthesis and has garnered attention for its biological activities. This article explores its biological properties, applications in research and medicine, and relevant case studies.

- Molecular Formula : C26H32N2O6

- Molecular Weight : 468.54 g/mol

- CAS Number : 92122-45-7

- Purity : ≥98% (HPLC) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This is particularly relevant in the development of new antibiotics and antimicrobial agents. The compound's structure allows it to interact with bacterial membranes, leading to disruption and cell death.

Self-Assembling Properties

This compound has been shown to form supramolecular structures through self-assembly. These structures can be utilized in drug delivery systems, enhancing the stability and bioavailability of therapeutic agents. The self-assembly is facilitated by hydrogen bonding and hydrophobic interactions due to the FMOC groups .

Gelation Behavior

The compound demonstrates gelation properties when mixed with certain solvents, forming hydrogels that can encapsulate drugs. This property is beneficial for controlled drug release applications. The gelation process is reversible, allowing for potential applications in tissue engineering and regenerative medicine .

Study on Antibacterial Activity

A study published in PLOS One investigated the antibacterial efficacy of this compound against gram-positive and gram-negative bacteria. The results showed that the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating infections .

Research on Supramolecular Hydrogels

Another significant study focused on the formation of bionic hydrogels using this compound. The hydrogels were characterized using techniques such as dynamic light scattering (DLS) and scanning electron microscopy (SEM). The findings indicated that these hydrogels exhibited excellent mechanical properties and biocompatibility, making them suitable for biomedical applications .

Applications

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Utilizes self-assembling properties for targeted delivery of therapeutics. |

| Antimicrobial Agents | Potential use in developing new antibiotics against resistant strains. |

| Tissue Engineering | Forms hydrogels that support cell growth and tissue regeneration. |

| Supramolecular Chemistry | Acts as a building block for complex molecular structures. |

Propiedades

IUPAC Name |

2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJRTKDVFXYEFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.